Chemical properties and stability of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one
Chemical properties and stability of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one
An In-Depth Technical Guide to the Chemical Properties and Stability of 6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one and its Core Scaffold
Preamble: Navigating the Known and the Novel
In the landscape of drug discovery and materials science, a thorough understanding of a molecule's fundamental chemical properties and stability is paramount. This guide focuses on the 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one molecule. It is important to note that as of this writing, this specific compound is not extensively documented in publicly accessible scientific literature. Therefore, this document will provide a comprehensive analysis based on the well-characterized parent compound, Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one) , and extrapolate the anticipated impact of the 4-methyl substituent based on established principles of physical organic chemistry. By examining the core 1,3-benzoxathiol-2-one scaffold, we can construct a robust predictive model for the behavior of its 4-methyl derivative.
This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the critical attributes of this chemical class, blending established data with expert-driven scientific reasoning.
Physicochemical and Electronic Profile
The 1,3-benzoxathiol-2-one core is a bicyclic system featuring a fused benzene ring and a five-membered oxathiolone ring. The electronic nature of this scaffold is dictated by the interplay between the electron-donating hydroxyl group and the electron-withdrawing carbonate-like moiety.
The Parent Scaffold: Tioxolone
Tioxolone is a known keratolytic agent, indicating good skin permeability, which suggests a balance of lipophilicity and hydrophilicity. The phenolic hydroxyl group at the 6-position is a key functional handle, influencing both its antioxidant potential and its metabolic fate.
The Impact of 4-Methyl Substitution
The introduction of a methyl group at the 4-position is predicted to introduce several key changes:
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Increased Lipophilicity: The addition of the nonpolar methyl group will increase the molecule's octanol-water partition coefficient (LogP), potentially enhancing its solubility in nonpolar solvents and its ability to permeate biological membranes.
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Steric Hindrance: The methyl group may introduce steric bulk near the oxathiolone ring, which could influence the rate of certain reactions, such as nucleophilic attack at the carbonyl carbon.
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Electronic Effects: As an electron-donating group, the methyl substituent will have a minor, yet measurable, impact on the electron density of the aromatic ring, which could subtly modulate the acidity of the phenolic hydroxyl group.
A comparative summary of predicted physicochemical properties is presented below.
| Property | Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one) | 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one (Predicted) | Rationale for Prediction |
| Molecular Weight | 182.19 g/mol | 196.22 g/mol | Addition of a CH₂ group. |
| LogP (Predicted) | ~1.5 - 2.0 | ~2.0 - 2.5 | The methyl group increases lipophilicity. |
| pKa (Phenolic OH) | ~8.5 - 9.5 | Slightly higher (less acidic) | The electron-donating nature of the methyl group slightly destabilizes the corresponding phenoxide anion. |
| Aqueous Solubility | Moderately soluble | Lower | Increased lipophilicity reduces solubility in water. |
| Hydrogen Bond Donors | 1 | 1 | The phenolic hydroxyl group. |
| Hydrogen Bond Acceptors | 3 | 3 | The two oxygen atoms of the carbonate and the phenolic oxygen. |
Synthesis Pathway
A plausible synthetic route to 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one can be adapted from established methods for Tioxolone synthesis. A common approach involves the reaction of a substituted hydroquinone with thiophosgene or a related carbonyl sulfide equivalent.
Caption: Proposed synthetic workflow for 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one.
Experimental Protocol: Synthesis
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Dissolution: Dissolve methylhydroquinone in a suitable inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add a non-nucleophilic base, such as pyridine, to the solution to deprotonate one of the hydroxyl groups, forming the more reactive phenoxide.
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Thiophosgene Addition: Cool the reaction mixture in an ice bath and slowly add a solution of thiophosgene in the same solvent. The reaction is typically exothermic and requires careful temperature control.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
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Workup: Upon completion, quench the reaction with water or a dilute acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Chemical Stability Profile
The stability of the 1,3-benzoxathiol-2-one scaffold is a critical parameter for its handling, storage, and application, particularly in a pharmaceutical context. The primary points of vulnerability are the ester-like linkage in the oxathiolone ring and the phenolic hydroxyl group.
Hydrolytic Stability
The carbonate moiety is susceptible to hydrolysis, especially under basic conditions, leading to ring-opening.
Caption: Base-catalyzed hydrolysis pathway of the 1,3-benzoxathiol-2-one ring.
Protocol for Assessing Hydrolytic Stability
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Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.
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Stock Solution: Prepare a concentrated stock solution of the test compound in a water-miscible organic solvent (e.g., acetonitrile or DMSO).
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Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL). Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).
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Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
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Analysis: Immediately analyze the samples by reverse-phase HPLC with UV detection. Monitor the decrease in the peak area of the parent compound over time.
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Kinetics: Plot the natural logarithm of the parent compound concentration versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.
Predicted Hydrolytic Stability Data
| pH Condition | Temperature (°C) | Predicted Half-life (t₁/₂) for Tioxolone | Predicted Half-life (t₁/₂) for 4-Methyl Derivative | Rationale for Prediction |
| pH 4.0 | 37 | > 48 hours | > 48 hours | Generally stable under acidic conditions. |
| pH 7.4 | 37 | ~24-36 hours | ~28-40 hours | The 4-methyl group may offer slight steric hindrance to nucleophilic attack, marginally increasing stability. |
| pH 9.0 | 37 | < 8 hours | < 10 hours | Rapid degradation under basic conditions, with the 4-methyl group providing minimal protective effect. |
Oxidative Stability
The phenolic hydroxyl group is a potential site for oxidation. In the presence of reactive oxygen species (ROS) or other oxidizing agents, it can be converted to a phenoxyl radical, leading to dimerization or further degradation products. The presence of the electron-donating methyl group may slightly increase the susceptibility of the aromatic ring to oxidative processes.
Protocol for Assessing Oxidative Stability
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Reaction Setup: Dissolve the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
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Oxidant Addition: Introduce an oxidizing agent, such as hydrogen peroxide (H₂O₂) often in the presence of a catalyst like Fe²⁺ (Fenton's reagent), to generate hydroxyl radicals.
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Incubation and Analysis: Follow the same incubation, time point sampling, and HPLC analysis procedure as described for hydrolytic stability to monitor the degradation of the parent compound.
Conclusion and Future Directions
While 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one remains a molecule with limited specific data, a robust predictive framework can be established based on its parent scaffold, Tioxolone. The introduction of the 4-methyl group is anticipated to increase lipophilicity and marginally enhance hydrolytic stability due to steric effects, while potentially slightly increasing susceptibility to oxidation.
The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these predictions. Future research should focus on the synthesis and rigorous characterization of this derivative to confirm its physicochemical properties and stability profile. Such studies will be invaluable for unlocking its potential in medicinal chemistry and materials science, building upon the established utility of the 1,3-benzoxathiol-2-one core.
References
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Tioxolone - DrugBank. DrugBank Online. Provides a summary of the properties and applications of Tioxolone. [Link]
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General Synthesis of Benzoxathiolones. Journal of Organic Chemistry. While not a direct synthesis of the target molecule, articles on the synthesis of related benzoxathiolone structures provide foundational methods. A general search on platforms like the American Chemical Society (ACS) publications for "benzoxathiolone synthesis" will yield relevant examples. [Link]
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ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Provides the industry-standard framework and methodologies for conducting stability studies. [Link]
